

Chemical and physical properties of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

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Compound of Interest

Compound Name: [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

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An In-Depth Technical Guide to [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine for Medicinal Chemistry and Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This molecule, possessing a key isoxazole scaffold, represents a valuable building block for the development of novel therapeutic agents. The strategic combination of the methoxyphenyl and aminomethyl groups on the isoxazole core offers a unique framework for exploring structure-activity relationships in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Physical Properties

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is a substituted isoxazole that serves as a versatile intermediate in organic synthesis. Its core structure features a 3,5-disubstituted isoxazole ring, a motif of significant interest in medicinal chemistry due to its diverse biological activities.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine	N/A
Synonyms	(5-(4-methoxyphenyl)isoxazol-3-yl)methanamine, 1-[5-(4-methoxyphenyl)-3-isoxazolyl]methanamine, [5-(4-methoxyphenyl)isoxazol-3-yl]methylaniline	[2]
CAS Number	1018662-21-9	[2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	204.23 g/mol	[2]
Appearance	Off-white solid (predicted)	Inferred from related compounds
Melting Point	119-122 °C	N/A
Boiling Point	Not available	N/A
Solubility	Limited solubility in water is expected. It is predicted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).	Inferred from general isoxazole derivative properties[3][4]

Structure:

Caption: 2D Structure of **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine**.

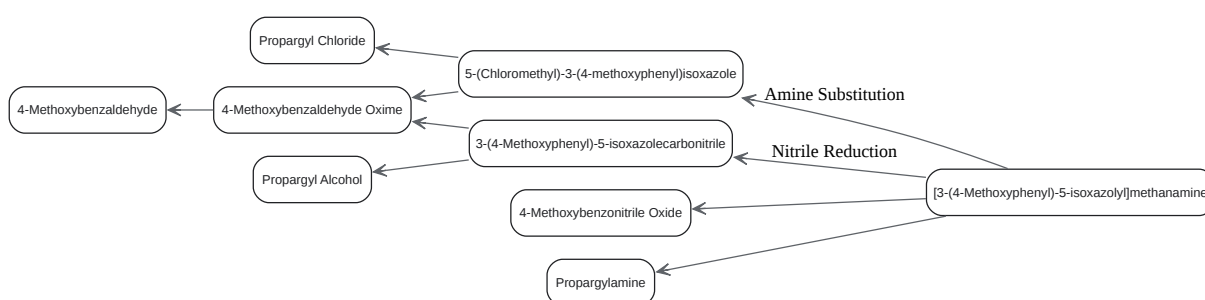
Synthetic Approaches

While a specific, detailed synthesis protocol for **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** is not readily available in the public domain, its synthesis can be logically deduced from established methods for preparing substituted isoxazoles and

aminomethylisoxazoles. A plausible and efficient synthetic strategy would involve a multi-step sequence starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary pathways. One involves the formation of the isoxazole ring as a key step, and the other focuses on the introduction of the aminomethyl group onto a pre-formed isoxazole scaffold.



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Caption: Retrosynthetic analysis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine.

Proposed Synthetic Protocol

Based on general methodologies for isoxazole synthesis, a likely protocol would involve the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed, illustrative protocol that a skilled chemist could adapt and optimize.

Step 1: Generation of 4-Methoxybenzonitrile Oxide

4-Methoxybenzaldehyde oxime can be converted to the corresponding hydroximoyl chloride, which upon treatment with a base, generates the 4-methoxybenzonitrile oxide in situ.

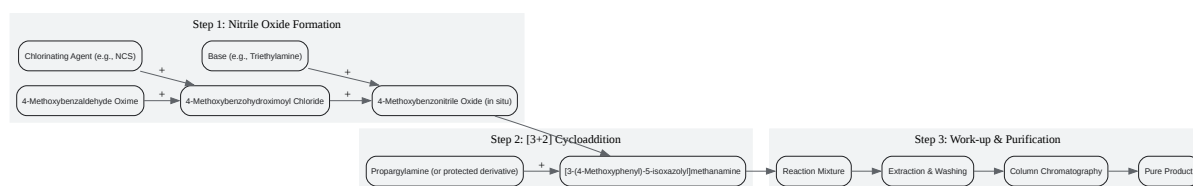
Step 2: [3+2] Cycloaddition

The in situ generated 4-methoxybenzonitrile oxide would then undergo a [3+2] cycloaddition reaction with a suitable three-carbon synthon containing a masked or protected amine functionality. Propargylamine or a protected derivative would be a suitable reaction partner.

Step 3: Deprotection (if necessary)

If a protected propargylamine was used, the final step would involve the removal of the protecting group to yield the target primary amine.

Illustrative Experimental Workflow:



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Caption: Proposed workflow for the synthesis of the target compound.

Spectral Characterization (Predicted)

While experimental spectral data for **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** is not currently available in public databases, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole, methoxy, and aminomethyl protons.

- Aromatic Protons: Two doublets in the aromatic region (likely between δ 6.9-7.8 ppm), corresponding to the AA'BB' system of the 4-methoxyphenyl group.
- Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to be in the range of δ 6.0-6.5 ppm.
- Methoxy Protons: A sharp singlet for the methoxy group protons, typically around δ 3.8 ppm.
- Aminomethyl Protons: A singlet for the CH₂ group of the aminomethyl moiety, likely appearing between δ 3.5-4.0 ppm. The protons of the NH₂ group may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring, with the carbon bearing the methoxy group being the most shielded.
- Isoxazole Carbons: Three distinct signals for the isoxazole ring carbons (C3, C4, and C5). The C3 and C5 carbons, being attached to heteroatoms and the aromatic ring, will be the most deshielded.
- Methoxy Carbon: A signal for the methoxy carbon, typically around δ 55 ppm.
- Aminomethyl Carbon: A signal for the CH₂ carbon of the aminomethyl group, expected in the range of δ 35-45 ppm.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.0977.

Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.

Safety and Handling

As with any research chemical, **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** should be handled with appropriate safety precautions in a well-ventilated laboratory.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery

The **[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine** scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine functionality serves as a convenient handle for further derivatization, allowing for the introduction of various pharmacophores to explore and optimize interactions with biological targets. The methoxyphenyl group can also be modified to fine-tune the electronic and steric properties of the molecule. Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.^[1]

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References

- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rsc.org [rsc.org]

- 4. [3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yl](4-methoxyphenyl)iodonium 2,2,2-trifluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]
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